Sinugrandisterol A
Description
Sinugrandisterol A is a steroidal compound classified under the ergosterol and C24-methyl derivative family (ST0103). Its chemical formula is C₂₈H₄₆O₃, with a molecular mass of 430.344695 g/mol . While its exact biological source remains unspecified in the available data, ergosterol derivatives are typically isolated from marine organisms, fungi, or plants. Structurally, this compound features a tetracyclic ergostane skeleton with hydroxyl and methyl groups, a hallmark of C24-methylated steroids.
Properties
Molecular Formula |
C28H46O3 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(1S,3R,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3,7-triol |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-26-23(11-12-27(21,22)5)28(6)19(14-24(26)30)13-20(29)15-25(28)31/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18-,20-,21-,22+,23+,24+,25+,26+,27-,28+/m1/s1 |
InChI Key |
WTDIIMLHUGIIHL-VQYWUDLPSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)O)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(C(CC(C4)O)O)C)O)C |
Synonyms |
24-methylenecholest-5-en-1,3,7-triol sinugrandisterol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Sinugrandisterol A shares its core ergostane framework with other C24-methyl derivatives but differs in functional groups, side-chain modifications, and oxidation states. Below is a comparative analysis of key structural features:
| Compound Name | Chemical Formula | Molecular Mass (g/mol) | Structural Distinctions |
|---|---|---|---|
| This compound | C₂₈H₄₆O₃ | 430.344695 | C24-methyl, hydroxyl groups at C3 and C11 positions |
| 1α-Acetoxy-ergosta-5,24(28)-dien-3β,11α-diol | C₃₀H₄₈O₄ | 472.355260 | Acetate group at C1, conjugated diene at C5 and C24(28) |
| Sinubrassione | C₂₉H₄₈O₃ | 444.360322 | Additional methyl group, unsaturated side chain |
| Ananstrep C | C₂₈H₄₄O₄ | 456.324044 | Higher oxygenation (4 oxygen atoms), ketone group |
| Nephtheasteroid A | C₂₈H₄₂O₃ | 426.313742 | Reduced methyl groups, double bond at C7 |
| Columnaristerol A | C₂₉H₄₈O₄ | 460.355260 | Extended side chain with epoxide functionality |
Key Observations :
- Side-Chain Modifications : Sinubrassione (C₂₉H₄₈O₃) and Columnaristerol A (C₂₉H₄₈O₄) feature extended or unsaturated side chains, which may influence membrane interactions or receptor binding.
Functional Implications
While direct pharmacological data are absent in the provided evidence, structural variations correlate with known steroidal behaviors:
- Polarity and Solubility : Higher oxygen content (e.g., Ananstrep C) may improve water solubility, affecting cellular uptake.
- Membrane Fluidity : Unsaturated bonds (e.g., in Nephtheasteroid A) could enhance interactions with lipid bilayers.
- Enzymatic Targets : Epoxide groups (Columnaristerol A) or acetate moieties (1α-acetoxy derivatives) might serve as substrates for specific oxidases or hydrolases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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